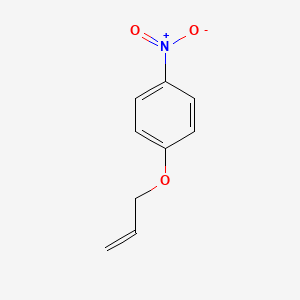

Allyl p-nitrophenyl ether

CAS No.: 1568-66-7

Cat. No.: VC1965969

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1568-66-7 |

|---|---|

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 1-nitro-4-prop-2-enoxybenzene |

| Standard InChI | InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 |

| Standard InChI Key | DJOGGVVIZHGION-UHFFFAOYSA-N |

| SMILES | C=CCOC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Structural Identity and Basic Properties

Allyl p-nitrophenyl ether, also known as 1-(allyloxy)-4-nitrobenzene, is an organic compound consisting of a p-nitrophenyl group attached to an allyl moiety through an ether linkage. With a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol, this compound features both an electron-withdrawing nitro group and a reactive allyl functionality .

Nomenclature and Identification

The compound is registered under the CAS number 1568-66-7 and is known by several synonyms in the chemical literature. These alternative names reflect different naming conventions in organic chemistry .

| Parameter | Information |

|---|---|

| CAS Number | 1568-66-7 |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 1-(allyloxy)-4-nitrobenzene |

| Common Synonyms | Allyl p-nitrophenyl ether, 1-nitro-4-prop-2-enoxybenzene, 3-(4-nitrophenyloxy)-1-propene, O-allyl ether of 4-nitrophenol |

| Chemical Structure | Contains a p-nitrophenyl group connected to an allyl group via an oxygen atom |

Physicochemical Properties

Allyl p-nitrophenyl ether possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and practical applications.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that are important for handling and processing .

| Property | Value |

|---|---|

| Physical State | Solid (at room temperature) |

| Density | 1.168 g/cm³ |

| Boiling Point | 299.6°C at 760 mmHg |

| Flash Point | 141.6°C |

| Vapor Pressure | 0.0021 mmHg at 25°C |

| Refractive Index | 1.544 |

| Appearance | Crystalline solid |

Chemical Reactivity

The chemical reactivity of allyl p-nitrophenyl ether is primarily determined by two functional groups: the nitro group and the allyl ether moiety. The electron-withdrawing nature of the nitro group affects the electron density of the aromatic ring, while the allyl group provides sites for various transformations .

Synthesis Methods

Several synthetic routes have been established for the preparation of allyl p-nitrophenyl ether, each with specific advantages depending on the scale and purpose of synthesis.

Williamson Ether Synthesis

The most common method for preparing allyl p-nitrophenyl ether involves the Williamson ether synthesis, which relies on the nucleophilic substitution reaction between p-nitrophenol and allyl bromide or allyl chloride in the presence of a base .

The general reaction proceeds as follows:

-

Deprotonation of p-nitrophenol using a base (typically potassium carbonate or sodium hydroxide)

-

Nucleophilic attack by the resulting phenoxide ion on the allyl halide

-

Formation of the ether bond with elimination of the halide

Advanced Synthetic Approaches

Recent research has explored alternative methods for synthesizing allyl p-nitrophenyl ether, including catalytic approaches that offer improved yields and selectivity .

| Synthetic Method | Reaction Conditions | Advantages | Yield (%) |

|---|---|---|---|

| Williamson Ether Synthesis | Base (K2CO3), Acetone, Reflux, 3-4 hours | Simple setup, readily available reagents | 75-85 |

| Phase-Transfer Catalysis | Aqueous NaOH, TBAB catalyst, RT, 2 hours | Milder conditions, faster reaction | 80-90 |

| Mitsunobu Reaction | DEAD/PPh3, THF, 0°C to RT, 2 hours | Stereospecific, works with sensitive substrates | 70-80 |

| Nanostructural Catalysis | Metal nanoparticles, mild conditions | Environmentally friendly, reduced waste | 85-95 |

Chemical Transformations and Reactions

Allyl p-nitrophenyl ether undergoes various chemical transformations, with the Claisen rearrangement being particularly significant.

Claisen Rearrangement

The Claisen rearrangement represents one of the most important reactions of allyl p-nitrophenyl ether. Under thermal conditions, this compound rearranges to form o-allyl-p-nitrophenol through a -sigmatropic rearrangement .

Research by Gupta has demonstrated that this rearrangement can be effectively catalyzed by zinc powder in THF at 55°C, offering a more environmentally benign approach compared to traditional thermal conditions . The rearrangement generally proceeds with high yields (70-80%) and results in products of high purity.

Reactions Involving the Nitro Group

The nitro group in allyl p-nitrophenyl ether can undergo various transformations, including reduction to an amino group, which further expands the synthetic utility of this compound .

Reactions Involving the Allyl Group

The allyl group presents opportunities for numerous transformations, including:

-

Epoxidation

-

Hydroboration-oxidation

-

Cross-coupling reactions

-

Cycloadditions

Applications in Organic Synthesis

Allyl p-nitrophenyl ether serves as a valuable building block in organic synthesis due to its bifunctional nature and potential for selective transformations.

As a Precursor for Complex Molecules

The compound functions as an important intermediate in the synthesis of various biologically active compounds, including certain pharmaceuticals and agrochemicals . The ability to selectively manipulate either the nitro group or the allyl moiety makes it particularly valuable in multistep syntheses.

Use in Gold-Catalyzed Transformations

Recent research has explored the use of p-nitrophenyl ethers, including allyl derivatives, in gold-catalyzed reactions. Studies have shown that p-nitrophenyl ether serves as an excellent migrating group in tandem cyclization and 1,5-alkoxy migration reactions of 1,6-enynes, leading to the formation of α,β-unsaturated gold(I) carbenes without racemization .

Analytical Characterization

Various analytical techniques have been employed to characterize allyl p-nitrophenyl ether and confirm its structure and purity.

Spectroscopic Properties

Spectroscopic data for allyl p-nitrophenyl ether provides crucial information for structure elucidation and purity assessment .

| Spectroscopic Method | Key Features |

|---|---|

| IR Spectroscopy | Strong absorption bands at ~1590-1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350-1330 cm⁻¹ (NO₂ symmetric stretch); C-O-C stretching at ~1250-1200 cm⁻¹ |

| ¹H NMR | Characteristic signals for allyl protons (5.9-6.1 ppm for -CH=, 5.2-5.4 ppm for =CH₂, and 4.5-4.7 ppm for -OCH₂-); aromatic protons appear as AA'BB' system (8.1-8.2 and 7.0-7.1 ppm) |

| ¹³C NMR | Signals for allyl carbons (133-134 ppm for -CH=, 118-119 ppm for =CH₂, and 68-69 ppm for -OCH₂-); aromatic carbons (162-163, 141-142, 125-126, and 114-115 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 179, with fragment ions at m/z 139 (loss of allyl) and m/z 109 (loss of NO₂) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume